tert-Butyl 4-(3-(cyclopropylamino)propyl)piperidine-1-carboxylate
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Overview
Description
tert-Butyl 4-(3-(cyclopropylamino)propyl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives
Preparation Methods
The synthesis of tert-Butyl 4-(3-(cyclopropylamino)propyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and cyclopropylamine. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
tert-Butyl 4-(3-(cyclopropylamino)propyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific groups within the compound, leading to the formation of new derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
tert-Butyl 4-(3-(cyclopropylamino)propyl)piperidine-1-carboxylate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.
Industry: It is utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(3-(cyclopropylamino)propyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
tert-Butyl 4-(3-(cyclopropylamino)propyl)piperidine-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 3-(cyclopropylamino)piperidine-1-carboxylate: This compound has a similar structure but differs in the position of the cyclopropylamino group.
tert-Butyl 4-(phenylamino)piperidine-1-carboxylate: This compound contains a phenylamino group instead of a cyclopropylamino group, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological activities.
Properties
Molecular Formula |
C16H30N2O2 |
---|---|
Molecular Weight |
282.42 g/mol |
IUPAC Name |
tert-butyl 4-[3-(cyclopropylamino)propyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C16H30N2O2/c1-16(2,3)20-15(19)18-11-8-13(9-12-18)5-4-10-17-14-6-7-14/h13-14,17H,4-12H2,1-3H3 |
InChI Key |
WKQNNIUDEFSKAI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CCCNC2CC2 |
Origin of Product |
United States |
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